molecular formula C26H24N4O4S2 B2663986 N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 896012-11-6

N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B2663986
CAS No.: 896012-11-6
M. Wt: 520.62
InChI Key: SSDCGRSSXNUZDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide is a heterocyclic sulfonamide derivative featuring a thiazolo[3,2-b][1,2,4]triazole core. This compound integrates a 3,4-dimethoxyphenyl substituent and a biphenyl sulfonamide moiety, which are critical for its physicochemical and biological properties. The synthesis of such derivatives typically involves multi-step reactions, including S-alkylation of triazole-thiones with α-halogenated ketones in basic media, as reported in analogous pathways . Structural confirmation relies on advanced spectroscopic techniques such as <sup>1</sup>H-NMR, <sup>13</sup>C-NMR, and IR spectroscopy, with key spectral markers including νC=S (1247–1255 cm<sup>−1</sup>) and the absence of νC=O bands in tautomeric forms .

Properties

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O4S2/c1-33-23-13-10-20(16-24(23)34-2)25-28-26-30(29-25)21(17-35-26)14-15-27-36(31,32)22-11-8-19(9-12-22)18-6-4-3-5-7-18/h3-13,16-17,27H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDCGRSSXNUZDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=C(C=C4)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide typically involves multi-step reactions starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Biological Activities

Recent studies have highlighted several promising applications for this compound:

Anticancer Activity

Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. The presence of the thiazole and triazole moieties enhances interactions with biological targets involved in cancer progression.

  • Mechanism : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.

Antimicrobial Properties

Compounds containing thiazole and triazole structures are known for their antimicrobial activities against various pathogens.

  • Applications : Potential use as antibacterial and antifungal agents in clinical settings.

Enzyme Inhibition

The compound has been shown to act as an inhibitor for several important enzymes:

  • Carbonic Anhydrase Inhibitors : Useful in treating conditions like glaucoma and edema.
  • Cholinesterase Inhibitors : Potential applications in treating Alzheimer's disease by enhancing cholinergic transmission.

Case Studies and Research Findings

StudyFindings
Gotsulya et al. (2020)Identified significant inhibitory activity against multiple enzymes including aromatase and lipoxygenase.
PMC7807778 (2020)Demonstrated anticancer effects through molecular docking studies showing strong binding affinities to target proteins involved in cancer metabolism.
PMC8816708 (2022)Reviewed synthetic approaches and highlighted diverse pharmacological activities including anti-inflammatory effects.

Mechanism of Action

The mechanism of action of N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets. The compound’s thiazole and triazole rings can bind to active sites of enzymes or receptors, modulating their activity. This binding can inhibit enzyme function or alter receptor signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Spectral Comparison

Compound Class Core Structure Key Substituents νC=S (cm<sup>−1</sup>) Biological Target
Target Compound Thiazolo[3,2-b][1,2,4]triazole Biphenyl sulfonamide, 3,4-dimethoxyphenyl 1247–1255 Not specified (likely CA)
6-Oxo Thiazolo-Triazoles Thiazolo[3,2-b][1,2,4]triazole Aryl sulfonamide, oxo group 1240–1250 Carbonic anhydrase
Triazolo-Pyridazines Triazolo[4,3-b]pyridazine Benzamide, 3,4-dimethoxyphenyl N/A Not reported

Table 2. Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Solubility Trends
Target Compound C30H28N4O5S2 612.69 Low (high lipophilicity)
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide C17H19NO3 285.34 Moderate (amide group)
Triazolo-Pyridazine C24H35N2O5Cl·2H2O 503.02 Low (crystalline hydrate)

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s synthesis shares methodologies with (S-alkylation of triazole-thiones) but requires precise control to avoid N-alkylation byproducts .
  • Crystallographic Insights : While provides crystal data for a dihydrate salt, the target compound’s solid-state structure remains uncharacterized, highlighting a research gap .

Biological Activity

N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into the compound's synthesis, biological activity, and relevant research findings.

Structural Overview

The compound features a thiazolo[3,2-b][1,2,4]triazole moiety linked to a biphenyl sulfonamide group. Its molecular formula is C21H22N4O4SC_{21}H_{22}N_{4}O_{4}S with a molecular weight of 438.5 g/mol. The structure is characterized by the following features:

  • Thiazolo[3,2-b][1,2,4]triazole ring : Known for its diverse biological activities.
  • Biphenyl sulfonamide : Contributes to the compound's pharmacological properties.

Anticancer Properties

Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant anticancer activity. For instance:

  • Cell Line Studies : Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in various cell lines. One study reported that triazole derivatives inhibited cell growth in human colon cancer (HCT116) with IC50 values ranging from 4.36 μM to 18.76 μM compared to doxorubicin .

Antimicrobial Activity

Thiazolo[3,2-b][1,2,4]triazole derivatives have also demonstrated antimicrobial properties:

  • In Vitro Studies : Compounds within this class were screened against Mycobacterium tuberculosis and showed varying levels of activity compared to standard drugs such as rifampicin. Some derivatives exhibited up to 87% inhibition .

Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory properties:

  • Mechanistic Insights : Studies on related compounds have indicated their ability to inhibit cyclooxygenase (COX) enzymes and nitric oxide synthase (iNOS), which are critical in inflammatory pathways .

Research Findings and Case Studies

Study ReferenceBiological ActivityKey Findings
AnticancerIC50 values of 4.36 μM for HCT116 cells; effective against various cancer types.
AntimicrobialInhibition rates up to 87% against Mycobacterium tuberculosis; less active than rifampicin.
Anti-inflammatoryInhibition of COX-2 and iNOS in RAW264.7 cells; potential for developing anti-inflammatory agents.

Q & A

Q. What are the recommended synthetic routes for N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide?

  • Methodological Answer : The synthesis typically involves three key steps:
  • Thiazole ring formation : Reacting 3,4-dimethoxyphenyl precursors with thiourea derivatives under reflux conditions in ethanol or DMF.
  • Triazole cyclization : Using oxidizing agents (e.g., H₂O₂) or thermal conditions to form the fused thiazolo-triazole core .
  • Sulfonamide coupling : Introducing the biphenyl sulfonamide group via nucleophilic substitution with [1,1'-biphenyl]-4-sulfonyl chloride in the presence of a base (e.g., triethylamine) .
    Purification often employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and functional group integration (e.g., methoxy protons at δ 3.8–4.0 ppm, sulfonamide NH at δ 7.5–8.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 550.12 [M+H]⁺).
  • HPLC : Assesses purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .
  • X-ray crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .

Q. How do environmental factors like pH influence the compound’s stability and bioavailability?

  • Methodological Answer :
  • Solubility : The compound’s sulfonamide group exhibits pH-dependent ionization. At physiological pH (7.4), partial deprotonation enhances aqueous solubility, while acidic environments (e.g., gastric pH) reduce solubility, impacting oral bioavailability .
  • Stability : Hydrolysis of the thiazole ring occurs in strongly acidic/basic conditions. Stability studies (e.g., 24-hour incubation in PBS at 37°C) are recommended to assess degradation pathways .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Methodological Answer :
  • Reaction path searching : Quantum chemical calculations (e.g., DFT) model transition states to identify energetically favorable pathways for triazole cyclization .
  • Solvent optimization : COSMO-RS simulations predict solvent effects on reaction yields (e.g., DMF vs. ethanol) .
  • Machine learning : Training models on existing reaction data (e.g., temperature, catalyst loading) to predict optimal conditions for sulfonamide coupling .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer :
  • Assay standardization : Control variables such as cell line selection (e.g., HeLa vs. HEK293), incubation time (24–72 hours), and compound purity .
  • Metabolic stability testing : Use liver microsomes to assess interspecies differences in CYP450-mediated degradation .
  • Orthogonal validation : Confirm antimicrobial activity via both broth microdilution (MIC) and time-kill assays to rule out false positives .

Q. What methodologies elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to purified targets like carbonic anhydrase IX .
  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., kinase inhibition) .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for sulfonamide-enzyme binding .

Q. How can researchers design derivatives with improved pharmacokinetics while maintaining target activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Replace the 3,4-dimethoxyphenyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance metabolic stability without compromising target binding .
  • Prodrug strategies : Mask the sulfonamide as an ester to improve intestinal absorption, with in vivo enzymatic cleavage restoring activity .
  • LogP optimization : Introduce polar groups (e.g., -OH) to reduce LogP from 4.2 to <3.5, enhancing aqueous solubility .

Q. What experimental designs address low yields in sulfonamide coupling steps?

  • Methodological Answer :
  • Catalyst screening : Test Pd(OAc)₂ or CuI for Ullmann-type couplings, monitoring yields via LC-MS .
  • Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes at 100°C, improving efficiency .
  • Protecting group strategies : Temporarily protect the triazole NH with Boc groups to prevent side reactions during sulfonamide coupling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.